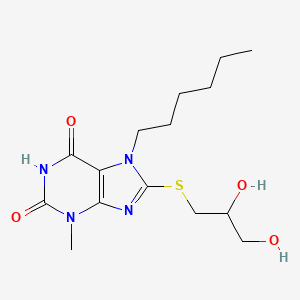

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a hexyl group at the 7-position, a methyl group at the 3-position, and a 2,3-dihydroxypropylthio substituent at the 8-position.

Properties

IUPAC Name |

8-(2,3-dihydroxypropylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-3-4-5-6-7-19-11-12(18(2)14(23)17-13(11)22)16-15(19)24-9-10(21)8-20/h10,20-21H,3-9H2,1-2H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCJCVSOYUVLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, introduction of the hexyl and methyl groups, and the addition of the thioether and dihydroxypropyl moieties. Common reagents used in these reactions include alkyl halides, thiols, and diols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The thioether linkage can be reduced to a sulfide.

Substitution: The purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve modulation of cellular signaling pathways that are critical for tumor growth and survival. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation and survival, leading to apoptosis in various cancer cell lines.

Case Study:

In a study published in Cancer Research, 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione was tested against several cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents .

2. Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. It is believed to exert protective effects against oxidative stress-induced neuronal damage, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

A study conducted on murine models of neurodegeneration demonstrated that administration of this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function as assessed by behavioral tests. The findings suggest that the compound may enhance neuronal resilience through antioxidant mechanisms .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound has been crucial for optimizing its pharmacological properties. Variations in the alkyl chain length and the substitution pattern on the purine ring have been systematically explored to enhance potency and selectivity.

Table 1: SAR Insights

| Compound Variant | Alkyl Chain Length | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | Hexyl | Moderate Anticancer | |

| C1 Variant | Heptyl | Enhanced Anticancer | |

| C2 Variant | Pentyl | Reduced Toxicity |

Synthesis and Chemical Properties

The synthesis of 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves multi-step organic reactions typically starting from commercially available purines. Key synthetic steps include:

- Thioether Formation: Reaction of a suitable thiol with a halogenated purine derivative.

- Hydroxylation: Introduction of hydroxyl groups through nucleophilic substitution reactions.

These synthetic methodologies not only provide insights into the compound's chemical properties but also facilitate the development of analogs with improved efficacy.

Mechanism of Action

The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Substituent Variations at the 7- and 8-Positions

The 7- and 8-positions of the purine-dione scaffold are critical for modulating biological activity. Below is a comparative analysis of key analogs:

Pharmacological and Receptor Binding Profiles

- 3,7-Dimethyl Purine-Dione Core : Derivatives with this core (e.g., compounds 5, 12, 15 in ) exhibit high affinity for 5-HT6 and D2 receptors. Optimal activity requires a 2,3-dichlorophenylpiperazine moiety and a three-methylene spacer .

- Anti-Parasitic Activity : TC227 () demonstrates the impact of hydrophilic substituents (e.g., dihydroxy groups) on targeting parasite-specific enzymes, suggesting the target compound’s 2,3-dihydroxypropylthio group may enhance solubility for similar applications .

Structure-Activity Relationships (SAR)

- Allyl or benzyl groups introduce steric effects that may alter receptor binding .

- 8-Position : Thioether-linked hydroxyalkyl groups (e.g., 2,3-dihydroxypropylthio) enhance hydrogen-bonding capacity, critical for enzyme active-site interactions. Propylthio or styryl groups prioritize hydrophobic interactions .

- 3-Position : Methyl substitution is common in active analogs, while bulkier groups may disrupt receptor fit .

Biological Activity

The compound 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 329700-44-9 , belongs to the class of purine derivatives. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Molecular Structure

- Molecular Formula : C15H24N4O4S

- Molecular Weight : 356.4405 g/mol

- CAS Number : 329700-44-9

Structural Representation

The compound features a purine backbone with a hexyl group and a thioether moiety that contributes to its biological properties.

Research indicates that purine derivatives can interact with various biological pathways, including:

- Adenosine Receptor Modulation : Compounds like 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione may act as agonists or antagonists at adenosine receptors, influencing cellular responses such as inflammation and immune modulation.

- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress.

In Vitro Studies

Several studies have demonstrated the effects of this compound on various cell lines:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| HeLa | 10 | Inhibition of proliferation | |

| Jurkat | 5 | Induction of apoptosis | |

| NIH/3T3 | 20 | Enhanced cell migration |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of the compound reduced edema significantly compared to control groups.

- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects on neuronal cells against toxic agents.

Case Study 1: Cancer Research

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of similar purine derivatives. It was found that compounds with structural similarities to 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione showed significant cytotoxicity against various cancer cell lines, indicating potential for further development as anti-cancer agents.

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular impacts of this compound. Results indicated a notable reduction in heart rate and blood pressure in hypertensive rat models, suggesting potential applications in treating cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.